

Topoisomerase II Technical Support Center

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Compound of Interest

Compound Name: Topoisomerase II|A-IN-5

Cat. No.: B15141670

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Welcome to the technical support center for Topoisomerase II (Topo II) related experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Topoisomerase II assays.

Problem 1: No or Low Enzyme Activity in Decatenation/Relaxation Assays

Symptoms:

- Kinetoplast DNA (kDNA) remains in the well of the agarose gel (decatenation assay).
- Supercoiled plasmid DNA does not convert to relaxed forms (relaxation assay).

Possible Causes and Solutions:

Possible Cause	Solution
Loss of Enzyme Activity	Use a fresh aliquot of Topoisomerase II enzyme. Avoid repeated freeze-thaw cycles.[1][2] Store enzyme at -80°C for long-term storage.
ATP Degradation	Prepare fresh 10x complete assay buffer for each experiment as ATP is not stable.[3][4] Ensure proper storage of ATP stock solution at -20°C.
Incorrect Reaction Conditions	Verify that the final reaction volume is between 20-30 µl.[5] Ensure the incubation is at 37°C for 30 minutes.[1][6] Confirm the presence of a divalent cation like MgCl ₂ in the reaction buffer.[2][7]
Interfering Substances in Crude Extracts	High salt concentrations (>250-300 mM) can inhibit enzyme activity.[3] DNA binding proteins or positively charged proteins in crude extracts can block enzyme access to the DNA substrate.[3][8] Consider purifying the extract using methods like ammonium sulfate precipitation followed by column chromatography.[3][8]
Nuclease Contamination	Nuclease contamination can degrade the DNA substrate.[3][5] Run a control lane with the protein extract but without the kDNA substrate to check for UV fluorescing contaminants.[3][8]

Problem 2: Unexpected Bands or Smearing on the Gel

Symptoms:

- Appearance of linear DNA in a relaxation or decatenation assay.
- Smearing of DNA bands.

- Presence of unexpected bands that do not correspond to supercoiled, relaxed, or decatenated forms.

Possible Causes and Solutions:

Possible Cause	Solution
Nuclease Contamination	Nuclease activity can lead to nicking and linearization of the DNA substrate.[3][5] Minimize freeze-thaw cycles of the DNA substrate.[5]
High Enzyme Concentration	Very high concentrations of Topoisomerase II can lead to catenation (interlocking) of circular DNA, which may alter migration on the gel.[1][2] Perform an enzyme titration to determine the optimal concentration for your assay.[1][7]
Contaminants in Crude Extracts	RNA or DNA breakdown products in crude extracts can appear as fluorescent contaminants on the gel.[3][8] Run a control lane with only the cell extract to identify these artifacts.[3][8]
Drug-Induced Cleavage Complexes	Topoisomerase II poisons stabilize the covalent complex between the enzyme and DNA, leading to DNA breaks upon addition of a detergent like SDS.[4][9][10] This is an expected result when screening for this class of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Topoisomerase II poisons and catalytic inhibitors?

A1: Topoisomerase II poisons, such as etoposide and doxorubicin, stabilize the covalent intermediate between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and ultimately cell death.[9][10][11] In contrast, catalytic inhibitors, like ICRF-193, block

the enzyme's catalytic cycle without trapping the DNA cleavage complex, for example by inhibiting ATP hydrolysis.[10][12][13]

Q2: Why are there two isoforms of Topoisomerase II (α and β), and what are their primary roles?

A2: Mammalian cells have two isoforms of Topoisomerase II, α (TOP2A) and β (TOP2B). TOP2A is essential for disentangling newly replicated chromosomes before cell division and its expression levels are highest in proliferating cells, peaking during the G2/M phase of the cell cycle.[12][14][15] TOP2B is involved in transcription and other DNA metabolic processes and its expression is relatively constant throughout the cell cycle.[12][15] While both are targets of anticancer drugs, TOP2 β is often implicated in the undesirable side effects, such as cardiotoxicity and therapy-related leukemias.[12][16]

Q3: How do I choose the right assay for my experiment?

A3: The choice of assay depends on your research question.

- Decatenation Assay: This assay uses kinetoplast DNA (kDNA) as a substrate and is highly specific for Topoisomerase II, as Topoisomerase I cannot perform this reaction.[2][5] It is ideal for measuring enzyme activity in crude extracts.[2]
- Relaxation Assay: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form. While Topoisomerase II can perform this reaction, so can Topoisomerase I. Therefore, this assay is best suited for purified Topoisomerase II preparations to avoid confounding results from Topoisomerase I activity.[2]
- Cleavage Assay: This assay is used to identify Topoisomerase II poisons that stabilize the cleavage complex. It typically involves incubating the enzyme, DNA, and the test compound, followed by the addition of SDS to trap the complex, and proteinase K to digest the protein, revealing DNA breaks.[4]

Q4: My inhibitor doesn't seem to be working. What should I check?

A4:

- **Solvent Effects:** Ensure that the solvent used to dissolve your inhibitor (e.g., DMSO) is not affecting the enzyme's activity. Run a control reaction with the solvent alone.[\[1\]](#)[\[4\]](#)
- **Inhibitor Concentration:** Perform a dose-response experiment with a range of inhibitor concentrations to determine its potency (e.g., IC₅₀).
- **Mechanism of Inhibition:** Be aware of the type of inhibitor you are working with. A catalytic inhibitor will not produce DNA cleavage in a cleavage assay.[\[15\]](#)
- **Cellular Uptake and Efflux:** If you are performing cell-based assays, consider that the compound may not be entering the cells or may be actively pumped out.

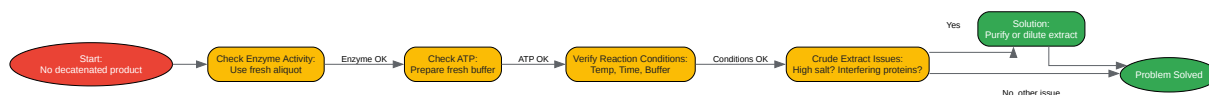
Experimental Protocols & Workflows

Topoisomerase II Decatenation Assay Protocol

This protocol is adapted for a 20 µl reaction volume.

- **Reaction Setup:** On ice, prepare a master mix containing:
 - 2 µl of 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin).[\[6\]](#)
 - 2 µl of 10 mM ATP.
 - 200 ng of kinetoplast DNA (kDNA).[\[1\]](#)
 - Add sterile, distilled water to a final volume of 18 µl (this will be 20 µl after adding the enzyme).
- **Enzyme Addition:** Add 2 µl of purified Topoisomerase II or cell extract to the reaction tubes. For initial experiments with purified enzyme, a range of 1-5 units is recommended. For cell extracts, start with a range of 0.1-5.0 µg of total protein.[\[1\]](#)
- **Incubation:** Incubate the reactions for 30 minutes at 37°C.[\[1\]](#)
- **Termination:** Stop the reaction by adding 5 µl of 5x loading dye (e.g., 25% glycerol, 0.125% bromophenol blue, 5% Sarkosyl).[\[1\]](#)[\[3\]](#)

- Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel.^[1] Run the gel at 5-10 V/cm for 2-3 hours.^[1]
- Visualization: Stain the gel with ethidium bromide (or a safer alternative), destain briefly in water, and visualize the DNA under UV light.^[1]

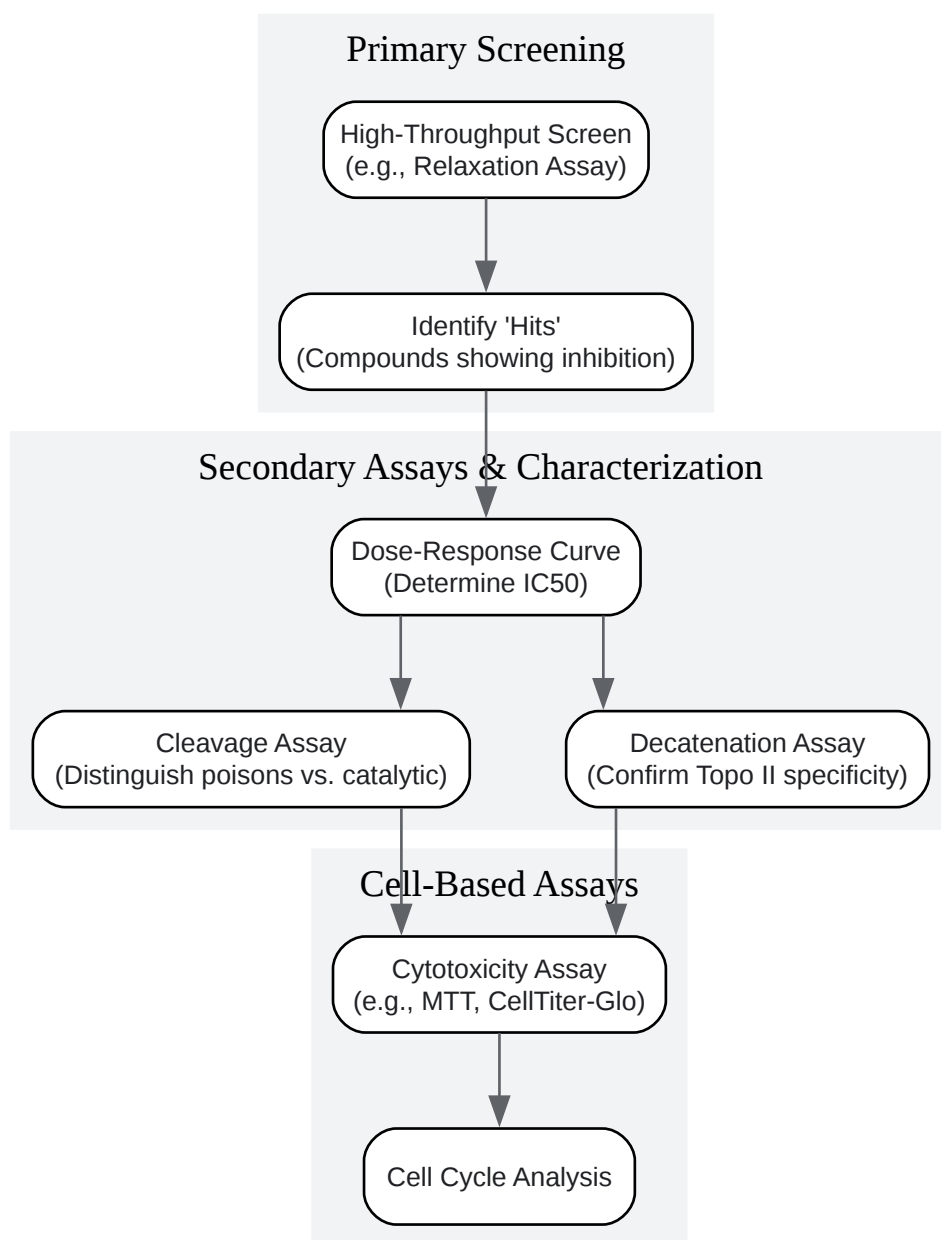


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Caption: Troubleshooting logic for a failed decatenation assay.

Topoisomerase II Inhibitor Screening Workflow

This workflow outlines the general steps for identifying and characterizing Topoisomerase II inhibitors.

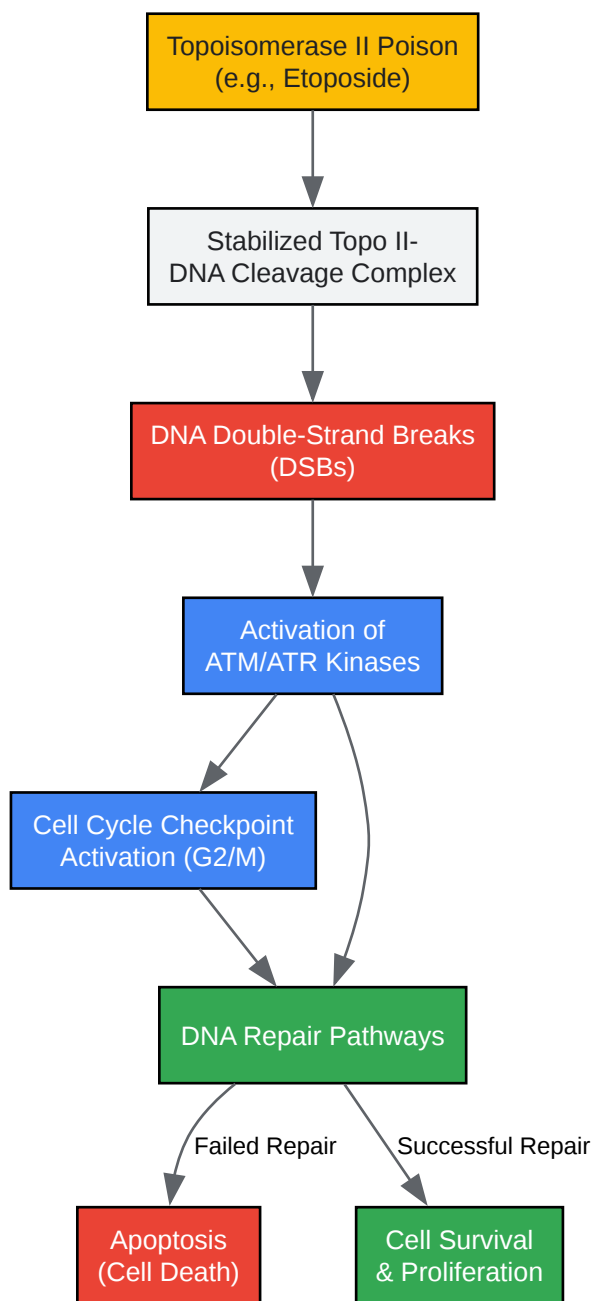


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Caption: A general workflow for screening Topoisomerase II inhibitors.

Signaling Pathway: Topoisomerase II Poisons and Cell Fate

Topoisomerase II poisons induce DNA damage, which can trigger cell cycle arrest and, if the damage is irreparable, lead to apoptosis.



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Caption: Cellular response to Topoisomerase II poison-induced DNA damage.

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